1-Bromo-4-(cyclopropylmethyl)-2-fluorobenzene
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Overview
Description
“1-Bromo-4-(cyclopropylmethyl)-2-fluorobenzene” is a complex organic compound. It contains a benzene ring, which is a cyclic hydrocarbon, with bromine, fluorine, and a cyclopropylmethyl group attached to it .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the introduction of the bromine and fluorine atoms and the cyclopropylmethyl group. One possible method could involve the use of pinacol boronic esters, which are valuable building blocks in organic synthesis .Molecular Structure Analysis
The molecule consists of a benzene ring, which is a cyclic hydrocarbon. Attached to this ring is a bromine atom, a fluorine atom, and a cyclopropylmethyl group. The cyclopropylmethyl group itself consists of a three-carbon ring (cyclopropane) attached to a methyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its molecular structure. The presence of the bromine and fluorine atoms could affect its reactivity, while the cyclopropylmethyl group could influence its shape and possibly its physical state .Mechanism of Action
Safety and Hazards
As with any chemical, handling “1-Bromo-4-(cyclopropylmethyl)-2-fluorobenzene” would require appropriate safety measures. It’s important to note that it may cause skin irritation and serious eye irritation. It may also cause respiratory irritation and damage to organs through prolonged or repeated exposure. It’s harmful if swallowed, in contact with skin, or if inhaled .
Future Directions
Properties
IUPAC Name |
1-bromo-4-(cyclopropylmethyl)-2-fluorobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF/c11-9-4-3-8(6-10(9)12)5-7-1-2-7/h3-4,6-7H,1-2,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUOFWBLIYHCWRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2=CC(=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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